

Application Notes and Protocols: Electrophysiological Effects of Fosinopril on Ion Channels

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Compound of Interest

Compound Name: *Fosinopril*

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These application notes provide a detailed overview of the electrophysiological effects of **Fosinopril**, an angiotensin-converting enzyme (ACE) inhibitor, on various ion channels. The information is compiled from published research and is intended to guide further investigation into the cardiac electrophysiological properties of this drug.

Introduction

Fosinopril is widely used in the management of hypertension and heart failure. Its primary mechanism of action is the inhibition of ACE, which decreases the production of angiotensin II and subsequently reduces aldosterone secretion.[1][2] Beyond its systemic effects on the renin-angiotensin-aldosterone system, studies have indicated that **Fosinopril** and its active metabolite, **fosinoprilat**, can directly modulate the activity of cardiac ion channels. Understanding these effects is crucial for a comprehensive assessment of its cardiovascular actions and potential anti-arrhythmic or pro-arrhythmic properties.

Data Presentation: Quantitative Effects of Fosinopril on Ion Channels

The following tables summarize the key quantitative findings from electrophysiological studies on the effects of **Fosinopril** and its active metabolite, **fosinoprilat**, on cardiac ion channels.

Table 1: Effect of **Fosinopril** on Ion Current Density in Rat Ventricular Myocytes

Ion Current	Experimental Group	Current Density (pA/pF)	Reference
L-type Ca ²⁺ Current (ICaL)	Non-Fosinopril (SHR)	-7.87 ± 0.13	[3]
Fosinopril (SHR)	-7.17 ± 0.13	[3]	
Transient Outward K ⁺ Current (Ito)	Non-Fosinopril (SHR)	12.66 ± 0.25	[3]
Fosinopril (SHR)	14.46 ± 0.28	[3]	

SHR: Spontaneously Hypertensive Rats

Table 2: Dose-Dependent Effect of **Fosinopril** on Transient Outward K⁺ Current (Ito) in Hypertensive Rat Ventricular Myocytes

Fosinopril Concentration (μmol/L)	Ito Peak Current Density (pA/pF) in 10-week-old SHR	Ito Peak Current Density (pA/pF) in 24-week-old SHR	Reference
0 (Control)	14.17 ± 0.31	11.62 ± 0.08	[4]
1	Not significantly different from control	12.70 ± 0.07	[4]
10	14.92 ± 0.14	13.74 ± 0.10	[4]
100	15.27 ± 0.13	14.53 ± 0.13	[4]

Table 3: Effect of **Fosinoprilat** on Action Potential Duration and Ion Currents in Guinea Pig Ventricular Myocytes

Parameter	Control	0.1 μ M Fosinoprilat	1.0 μ M Fosinoprilat	Reference
APD50 (ms)	440 \pm 50	485 \pm 48	632 \pm 58	[5]
APD90 (ms)	510 \pm 63	540 \pm 45	702 \pm 62	[5]
L-type Ca ²⁺ Current (ICaL)	-	Enhanced (Kd = 0.2 μ M)	Enhanced	[5]
Delayed Rectifier K ⁺ Current (IK)	1.7 \pm 0.2 nA (outward current)	1.41 \pm 0.11 nA	0.54 \pm 0.14 nA	[5]
0.39 \pm 0.03 nA (tail current)	0.27 \pm 0.03 nA	0.13 \pm 0.02 nA	[5]	

APD50/APD90: Action Potential Duration at 50%/90% repolarization

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables. These protocols are based on the descriptions provided in the referenced literature and general electrophysiological standards.

Preparation of Ventricular Myocytes from Spontaneously Hypertensive Rats (SHR)

This protocol is based on the methodology likely employed in the study by Huang et al. (2014). [3]

Materials:

- Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats (control).
- Langendorff perfusion system.
- Collagenase type II.

- Protease type XIV.
- Krebs-Henseleit (KH) solution.
- Tyrode's solution.

Procedure:

- Administer **Fosinopril** (e.g., 10 mg/kg/day) or saline to SHR for a specified period (e.g., 8 weeks).
- Heparinize and anesthetize the rats.
- Excise the hearts and mount them on a Langendorff apparatus.
- Perfuse the hearts with Ca^{2+} -free Tyrode's solution to wash out the blood.
- Switch to a solution containing collagenase and protease to digest the cardiac tissue.
- After digestion, mince the ventricular tissue and mechanically disperse the myocytes in a solution with a gradually increasing calcium concentration.
- Store the isolated myocytes in a high- K^+ storage solution at 4°C until use.

Whole-Cell Patch-Clamp Recording

This is a generalized protocol for whole-cell patch-clamp recordings, with specific parameters adapted from the cited studies on **Fosinopril**.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Equipment:

- Inverted microscope.
- Patch-clamp amplifier and data acquisition system.
- Micromanipulator.
- Borosilicate glass capillaries and microelectrode puller.

Solutions:

- External Solution (for I_{CaL}): Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
- Pipette Solution (for I_{CaL}): (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).
- External Solution (for I_{to}): Similar to Tyrode's, but may contain a Ca²⁺ channel blocker (e.g., CdCl₂) to isolate K⁺ currents.
- Pipette Solution (for I_{to}): (in mM): 130 K-aspartate, 10 KCl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

Procedure:

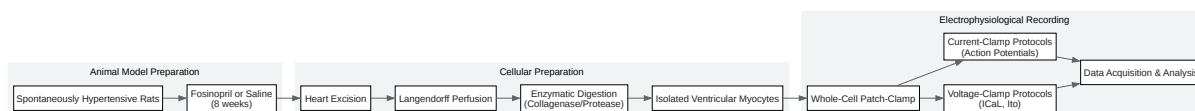
- Place a coverslip with adherent myocytes in the recording chamber on the microscope stage.
- Perfuse the chamber with the appropriate external solution.
- Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.
- Approach a myocyte with the micropipette and form a high-resistance seal (GΩ seal) on the cell membrane.
- Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.
- Allow the cell to dialyze with the pipette solution for several minutes before recording.
- Record ion currents using specific voltage-clamp protocols (see below).

Voltage-Clamp Protocols

- L-type Ca²⁺ Current (I_{CaL}):

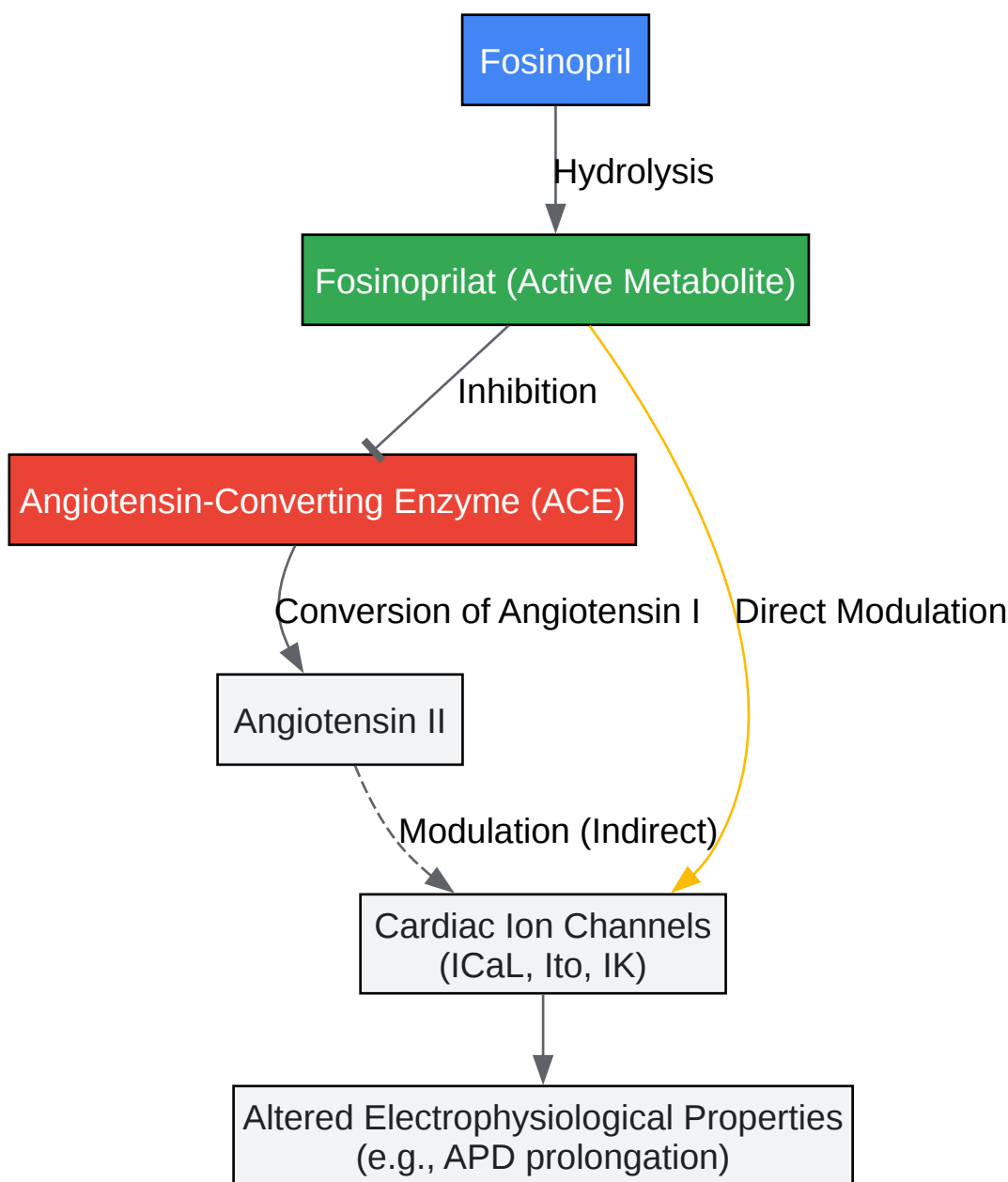
- Hold the membrane potential at -40 mV to inactivate Na^+ channels.
- Apply depolarizing steps from -30 mV to +60 mV in 10 mV increments for 300 ms.
- Measure the peak inward current at each voltage step.
- Transient Outward K^+ Current (Ito):
 - Hold the membrane potential at -80 mV.
 - Apply a prepulse to -40 mV for 500 ms to inactivate Na^+ and Ca^{2+} channels.
 - Apply depolarizing test pulses from -30 mV to +60 mV in 10 mV increments for 400 ms.
 - Measure the peak outward current.
- Action Potential Recording:
 - Use the current-clamp mode of the amplifier.
 - Inject a small hyperpolarizing current to set the resting membrane potential.
 - Elicit action potentials by injecting brief suprathreshold depolarizing current pulses.
 - Measure parameters such as APD_{50} and APD_{90} .

Signaling Pathways and Experimental Workflows



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Caption: Experimental workflow for studying **Fosinopril**'s effects on ion channels.



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Caption: Signaling pathway of **Fosinopril**'s effects on cardiac electrophysiology.

Conclusion

The available data indicate that **Fosinopril**, primarily through its active metabolite **fosinoprilat**, exerts direct effects on cardiac ion channels, independent of its systemic ACE inhibitory action. These effects include modulation of L-type Ca^{2+} currents and various K^{+} currents, leading to changes in the cardiac action potential. These findings provide a basis for further research into the potential anti-arrhythmic or other cardiac electrophysiological effects of **Fosinopril**. The provided protocols and data serve as a resource for designing and interpreting future studies in this area.

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